4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
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Description
The compound “4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide” is a derivative of 2-oxoindoline . It’s part of a series of novel compounds designed and synthesized for the purpose of activating procaspase-3 . These compounds have shown notable cytotoxicity toward human cancer cell lines .
Mechanism of Action
Target of Action
The primary targets of this compound are caspase-3 enzymes . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound is designed to activate procaspase-3 . It interacts with caspase-3 enzymes, leading to their activation. This activation triggers a cascade of biochemical reactions that ultimately lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell cycle and induce apoptosis . The compound’s action on caspase-3 plays a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .
Result of Action
The compound shows notable cytotoxicity toward human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . This leads to the death of cancer cells and prevents their proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide are largely derived from its indole nucleus, which binds with high affinity to multiple receptors . This makes it a valuable tool in the development of new useful derivatives
Cellular Effects
While specific cellular effects of this compound are still being researched, indole derivatives are known to have a broad spectrum of biological activities . These can include effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDJMVZRYMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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